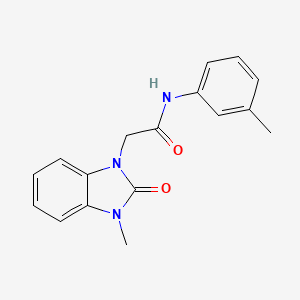
2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. The compound belongs to the benzimidazole family and is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA. MMB-FUBINACA has been found in various herbal products marketed as "legal highs" and has been associated with several adverse health effects.
作用機序
The psychoactive effects of 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA are thought to be mediated through the activation of CB1 receptors in the brain. CB1 receptors are located in various regions of the brain, including the hippocampus, basal ganglia, and cerebellum, and are involved in the regulation of mood, memory, and motor function. The activation of CB1 receptors by 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the euphoric and hallucinogenic effects of the compound.
Biochemical and Physiological Effects
2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has been found to have several biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound has also been shown to affect the release of various hormones, such as cortisol and prolactin, which are involved in stress and lactation, respectively. 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has been found to have a higher potency than other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, which could explain its greater toxicity.
実験室実験の利点と制限
2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 receptors. The compound is also stable and can be easily synthesized in large quantities. However, 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has several limitations, including its potential toxicity and the lack of information on its long-term effects. The compound is also illegal in many countries, which could limit its availability for research purposes.
将来の方向性
Future research on 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA could focus on several areas, including its potential therapeutic applications for conditions such as pain, anxiety, and depression. The compound could also be used to study the role of CB1 receptors in various physiological processes, such as appetite regulation and immune function. Further research is also needed to better understand the mechanisms underlying the toxicity of 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA and to develop strategies for mitigating its adverse effects.
合成法
The synthesis of 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-methylphenylacetic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole in the presence of a base, such as triethylamine, to yield 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has been used extensively in scientific research to study its pharmacological properties and potential therapeutic applications. The compound is a potent agonist of the cannabinoid receptor CB1, which is primarily responsible for the psychoactive effects of cannabis. 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has been found to have a higher affinity for CB1 than the natural cannabinoid THC, which could explain its potent effects.
特性
IUPAC Name |
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-6-5-7-13(10-12)18-16(21)11-20-15-9-4-3-8-14(15)19(2)17(20)22/h3-10H,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDDINCKWQUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818127.png)
![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
![2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B5818160.png)
![N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)
![1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5818169.png)
![2-{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5818181.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)
